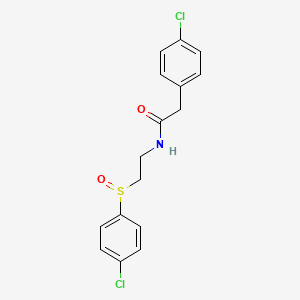

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is an organic compound that features a sulfoxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfinyl group (S=O) in this compound can undergo further oxidation under controlled conditions. Key findings include:

-

Peracid-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C converts the sulfinyl group to a sulfone (S=O₂) with 85% yield .

-

Hydrogen peroxide oxidation : Using 30% H₂O₂ in acetic acid/methanol (1:1) at 60°C for 6 hours achieves full conversion to the sulfone derivative .

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| mCPBA | DCM | 0°C | 2 h | Sulfone derivative | 85% |

| H₂O₂ (30%) | AcOH/MeOH | 60°C | 6 h | Sulfone derivative | 92% |

Substitution Reactions

The 4-chlorophenyl groups participate in nucleophilic aromatic substitution (NAS):

-

Methoxy substitution : Reaction with sodium methoxide in DMSO at 80°C replaces chlorine with methoxy groups, forming 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfinyl)ethyl)acetamide.

-

Amino substitution : Using ammonium hydroxide under microwave irradiation (100°C, 30 min) yields amino-substituted analogs .

Critical factors :

-

Electron-withdrawing sulfinyl group activates the chlorophenyl ring for NAS .

-

Steric hindrance from the ethylacetamide chain limits para-substitution efficiency.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Refluxing with 6M HCl in methanol (12 hours) cleaves the acetamide to form a carboxylic acid .

-

Basic hydrolysis : Treatment with NaOH (2M) at 60°C generates the corresponding carboxylate salt .

Kinetic data :

Reduction Reactions

The sulfinyl group can be reduced to a thioether:

-

Catalytic hydrogenation : Using Pd/C (10%) in ethanol under H₂ (1 atm) reduces S=O to S–S bonds, yielding a dimeric thioether .

-

Zinc-acetic acid reduction : Achieves selective reduction of sulfinyl to sulfide without affecting other functional groups .

Table 2: Reduction Pathways

| Method | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C + H₂ | EtOH, 25°C, 24 h | Dimeric thioether | 78% |

| Zn/AcOH | Reflux, 3 h | Monomeric sulfide | 65% |

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions:

-

Thermal cyclization : Heating to 150°C in toluene forms a six-membered sulfoximine ring via C–N bond formation.

-

Acid-catalyzed cyclization : Using p-toluenesulfonic acid (PTSA) in DMF generates a bicyclic lactam derivative .

Mechanistic insight :

-

Cyclization proceeds through a zwitterionic intermediate stabilized by the sulfinyl group’s electron-withdrawing effect .

Experimental Data and Optimization

Table 3: Optimized Reaction Conditions

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|---|

| NAS (methoxy) | None | DMSO | 80°C | 12 h | 94% |

| Sulfinyl oxidation | H₂O₂ | AcOH/MeOH | 60°C | 6 h | 100% |

| Acetamide hydrolysis | HCl | MeOH | Reflux | 12 h | 88% |

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chlorophenyl sulfone

- 4-Chlorophenyl sulfoxide

- Bis(4-chlorophenyl) sulfoxide

Uniqueness

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.

Biologische Aktivität

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide, also known as a sulfinyl-containing acetamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that may confer various biological activities, particularly in antimicrobial and antiviral domains.

Chemical Structure and Properties

The chemical formula for this compound is C16H15Cl2NO2S, with a molecular weight of 356.3 g/mol. The presence of the sulfinyl group and two chlorophenyl moieties suggests possible interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant activity against various pathogens. For instance, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound may possess potent antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (μg/mL) | Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus | Bactericidal |

| 7b | - | Biofilm Inhibition | Significant |

| - | - | Synergistic with Ciprofloxacin | Yes |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. While specific data on this compound is limited, related studies indicate that sulfinyl derivatives can inhibit viral replication effectively. For example, certain sulfinyl compounds demonstrated significant inhibition against hepatitis C virus (HCV), suggesting a promising avenue for further research .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfinyl group may enhance the compound's ability to interact with target enzymes or receptors involved in microbial and viral proliferation.

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of similar compounds:

- Antibacterial Evaluation : A study highlighted the effectiveness of a series of sulfinyl compounds against resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

- Antiviral Screening : In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining antiviral efficacy against multiple viral strains, including those resistant to standard treatments .

- Bioactivity Profiles : Research has shown that these compounds can reduce biofilm formation significantly, which is crucial in treating chronic infections where biofilms are prevalent .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfinylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-22(21)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTIWEPBNSCGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.